NRC-2694

Catalog No.
S537614
CAS No.
936446-61-6
M.F
C24H26N4O3
M. Wt
418.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NRC-2694

CAS Number

936446-61-6

Product Name

NRC-2694

IUPAC Name

N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C24H26N4O3/c1-3-18-6-4-7-19(14-18)27-24-20-15-23(22(29-2)16-21(20)25-17-26-24)31-11-5-8-28-9-12-30-13-10-28/h1,4,6-7,14-17H,5,8-13H2,2H3,(H,25,26,27)

InChI Key

WBKHQQZRHCECKK-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4

Solubility

Soluble in DMSO

Synonyms

NRC-2694; NRC 2694; NRC2694

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4

Description

The exact mass of the compound N-(3-Ethynylphenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamine is 418.2005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NRC-2694 is a member of the quinazoline derivative family, specifically designed for therapeutic applications. It has shown significant promise as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor growth and proliferation. The compound exists as a mono hydrochloride salt (NRC-2694 A) and a dihydrochloride salt (NRC-2694 B), with the former being noted for its superior therapeutic properties compared to other drugs in its class .

. The process typically starts with the formation of the quinazoline backbone, followed by various modifications to introduce functional groups that enhance its biological activity. For instance, the reaction sequence includes the use of solvents like chloroform and acetonitrile under controlled conditions to yield the final product as a white crystalline solid . Key steps include:

  • Distillation of solvents under mild vacuum.
  • Cooling and stirring the reaction mixture to facilitate product formation.
  • Adjusting pH levels to isolate the desired compound.

NRC-2694 exhibits notable biological activity, particularly in inhibiting cancer cell proliferation. Its effectiveness is demonstrated by its low inhibitory concentration (IC50) values ranging from 40 to 90 ng/ml in various assays, significantly lower than that of erlotinib hydrochloride, another well-known anti-cancer drug . This suggests that NRC-2694 may offer a wider therapeutic window and better efficacy against certain types of tumors.

The synthesis of NRC-2694 can be outlined in several steps:

  • Starting Materials: The synthesis begins with appropriate precursors that can undergo cyclization to form the quinazoline structure.
  • Functionalization: Various alkoxy groups are introduced to enhance solubility and biological activity.
  • Purification: The final product is purified through crystallization and filtration techniques to obtain high-purity NRC-2694.

The entire process is conducted under nitrogen atmosphere to prevent oxidation and ensure optimal yields .

NRC-2694 is primarily investigated for its applications in oncology. Clinical studies have been initiated to evaluate its safety and efficacy when used in combination with other chemotherapeutic agents like paclitaxel for treating recurrent or metastatic head and neck squamous cell carcinoma . Its unique mechanism of action makes it a candidate for further development in targeted cancer therapies.

Research has indicated that NRC-2694 interacts with various receptors within the epidermal growth factor receptor family, which plays a crucial role in cell signaling pathways associated with cancer progression . Studies involving human lung cancer cells have demonstrated its potential to inhibit growth through these interactions, highlighting its relevance in cancer treatment strategies.

NRC-2694 shares structural similarities with several other quinazoline derivatives used in cancer therapy. Below is a comparison table highlighting its uniqueness:

Compound NameIC50 Value (ng/ml)Max Tolerated Dose (mg/kg)Unique Features
NRC-269440-90500Superior potency and lower toxicity
Erlotinib Hydrochloride8362000Established drug but higher toxicity
Gefitinib10002500Similar mechanism but less potent

Similar Compounds

  • Erlotinib Hydrochloride
  • Gefitinib
  • Afatinib

NRC-2694 stands out due to its significantly lower IC50 values and better tolerability profiles compared to these established therapies, suggesting it may provide enhanced therapeutic benefits for patients undergoing treatment for resistant cancers.

C24H26N4O3 Molecular Structure

NRC-2694 represents a sophisticated quinazoline derivative with the molecular formula C24H26N4O3 [1] [2] [3]. The compound exhibits a complex heterocyclic architecture featuring a quinazoline core scaffold extensively substituted with methoxy, morpholinyl propoxy, and ethynylphenyl functional groups. The molecular structure demonstrates careful pharmaceutical design, with each substituent contributing specific physicochemical and biological properties to the overall compound profile.

The structural framework of NRC-2694 incorporates twenty-four carbon atoms arranged in multiple aromatic and aliphatic configurations. The carbon skeleton includes the bicyclic quinazoline core, the three-carbon propoxy linker, the morpholine ring system, and the ethynyl-substituted phenyl moiety [1] [4]. The arrangement creates a three-dimensional molecular architecture that facilitates specific protein-ligand interactions while maintaining appropriate drug-like properties.

The molecular structure demonstrates significant structural complexity with fifty-seven total atoms, including thirty-one heavy atoms excluding hydrogen [1] [3]. This molecular composition provides the compound with its distinctive pharmacological profile and contributes to its classification as a small-molecule epidermal growth factor receptor antagonist.

Molecular Weight and Elemental Analysis

The precise molecular weight of NRC-2694 has been determined through multiple analytical methods, with reported values of 418.49 grams per mole [2] [5] [4]. High-resolution mass spectrometry confirms the monoisotopic mass as 418.4882 grams per mole, with characteristic fragmentation patterns supporting the proposed molecular structure.

Elemental analysis of NRC-2694 reveals the following composition: carbon constitutes 68.88% by mass (288.26 grams per mole), hydrogen accounts for 6.26% (26.21 grams per mole), nitrogen comprises 13.39% (56.03 grams per mole), and oxygen represents 11.47% (47.99 grams per mole). The elemental distribution reflects the predominantly organic nature of the compound while highlighting the significant contribution of heteroatoms to its overall molecular properties.

The molar ratios, normalized to carbon, demonstrate a composition of C:H:N:O = 1.0000:1.0833:0.1667:0.1250. This stoichiometric relationship indicates a moderate degree of unsaturation with fourteen degrees of unsaturation, consistent with the presence of multiple aromatic rings and the ethynyl functional group[calculation based on molecular formula]. The heteroatom count of seven (four nitrogen and three oxygen atoms) contributes significantly to the compound's hydrogen bonding capacity and overall polarity.

Structural Characteristics

Quinazoline Core Architecture

The quinazoline core represents the fundamental structural motif of NRC-2694, providing the primary pharmacophore responsible for epidermal growth factor receptor binding [1] [6]. This bicyclic heteroaromatic system consists of a benzene ring fused to a pyrimidine ring, creating a planar aromatic framework that serves as the molecular scaffold for substituent attachment.

The quinazoline core in NRC-2694 adopts a specific substitution pattern crucial for biological activity. The 4-position bears the N-(3-ethynylphenyl) substituent, which forms critical interactions with the target protein. The 6- and 7-positions carry methoxy and morpholinylpropoxy substituents respectively, creating an asymmetric substitution pattern that influences both the compound's physicochemical properties and its binding selectivity [1] [7].

The electron distribution within the quinazoline core is modulated by the substitution pattern, with the electron-donating methoxy group at position 7 increasing electron density on the ring system [7]. This electronic modulation affects the compound's ability to participate in hydrogen bonding and π-π stacking interactions with target proteins, contributing to its specific binding profile and biological activity.

7-Methoxy-6-(3-(4-Morpholinyl)propoxy) Substituents

The 7-methoxy substituent represents a critical structural element that significantly influences the compound's electronic properties and binding characteristics [1] [8] [7]. The methoxy group (-OCH3) at position 7 of the quinazoline core functions as an electron-donating substituent, increasing the electron density of the aromatic system and enhancing its ability to participate in π-electron interactions with target proteins.

The 6-(3-(4-morpholinyl)propoxy) substituent constitutes a complex pharmacophoric element that serves multiple functions within the molecular architecture [1] [4]. This substituent consists of a three-carbon propoxy linker (-OCH2CH2CH2-) connecting the quinazoline core to a morpholine ring system. The morpholine moiety (C4H8NO) provides both hydrogen bonding capabilities through its oxygen atom and contributes to the compound's water solubility profile.

The propoxy linker provides conformational flexibility, allowing the morpholine ring to adopt various orientations relative to the quinazoline core . This flexibility is crucial for optimal protein binding, as it enables the compound to adapt its three-dimensional conformation to complement the binding site architecture of the target protein. The morpholine ring itself adopts a chair conformation, positioning the nitrogen and oxygen atoms in specific spatial arrangements that facilitate productive interactions with amino acid residues in the protein binding site.

N-(3-Ethynylphenyl) Moiety

The N-(3-ethynylphenyl) substituent at the 4-position of the quinazoline core represents a distinctive structural feature that contributes significantly to the compound's binding affinity and selectivity [1] [10] [11]. The ethynyl group (-C≡C-H) introduces a linear, rigid structural element that extends from the meta position of the phenyl ring, creating a unique three-dimensional binding motif.

The ethynyl functionality possesses distinctive electronic characteristics, with the carbon-carbon triple bond exhibiting high electron density and the ability to participate in both σ and π interactions [12] [13]. The terminal hydrogen atom of the ethynyl group can function as a weak hydrogen bond donor, while the π-electron system of the triple bond can engage in favorable interactions with aromatic amino acid residues in protein binding sites.

The phenyl ring bearing the ethynyl substituent contributes additional aromatic character to the molecule, providing a platform for π-π stacking interactions with target proteins [13] [11]. The meta-substitution pattern (3-position) of the ethynyl group creates an asymmetric distribution of electron density around the phenyl ring, influencing the compound's binding orientation and contributing to its selectivity profile against related protein targets.

Salt Forms and Derivatives

NRC-2694A (Monohydrochloride Salt)

NRC-2694A represents the monohydrochloride salt form of the parent compound, created through the protonation of the morpholine nitrogen atom with hydrochloric acid [6] [14] [15]. This salt formation significantly enhances the compound's aqueous solubility and pharmaceutical handling characteristics compared to the free base form. The monohydrochloride salt demonstrates improved stability under physiological conditions and enhanced bioavailability for oral administration.

The formation of the monohydrochloride salt occurs through the basic nitrogen atom within the morpholine ring, which readily accepts a proton from hydrochloric acid to form the corresponding ammonium chloride salt [6]. This protonation increases the compound's hydrophilicity and provides better dissolution characteristics in aqueous media, facilitating formulation development and improving the compound's pharmacokinetic profile.

NRC-2694A has been extensively evaluated in clinical trials for the treatment of recurrent and metastatic head and neck squamous cell carcinoma [14] [15]. The monohydrochloride salt form demonstrates enhanced pharmaceutical properties including improved chemical stability, reduced hygroscopicity, and better processability during drug product manufacturing. These characteristics make NRC-2694A the preferred clinical formulation for therapeutic applications.

NRC-2694B (Dihydrochloride Salt)

NRC-2694B represents the dihydrochloride salt derivative formed through the protonation of both available basic nitrogen atoms within the NRC-2694 structure [6] [16]. The formation involves protonation of the morpholine nitrogen and an additional nitrogen center, likely within the quinazoline core system, resulting in a dication paired with two chloride counterions.

The dihydrochloride salt exhibits distinct physicochemical properties compared to both the free base and monohydrochloride forms [6] [16]. This salt form demonstrates maximum aqueous solubility among the various NRC-2694 derivatives, making it particularly suitable for parenteral formulations or applications requiring high solution concentrations. The increased ionic character of the dihydrochloride salt enhances its interaction with aqueous environments while potentially affecting its membrane permeability characteristics.

The crystalline structure of NRC-2694B likely differs significantly from other salt forms, potentially exhibiting distinct polymorphic behavior and solid-state stability profiles [16]. The presence of two chloride counterions creates additional opportunities for hydrogen bonding and ionic interactions within the crystal lattice, influencing the salt's dissolution rate, stability, and processability during pharmaceutical development.

Physicochemical Properties

Spectroscopic Characteristics

The spectroscopic profile of NRC-2694 reveals characteristic absorption patterns consistent with its quinazoline-based structure and extensive aromatic substitution [17]. Ultraviolet-visible spectroscopy demonstrates strong absorption in the 250-350 nanometer range, attributed to π-π* transitions within the quinazoline core and ethynylphenyl substituent. The compound exhibits multiple absorption maxima reflecting the electronic transitions of different chromophoric elements within the molecular structure.

Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to the various functional groups present in NRC-2694 [18]. The ethynyl group produces a distinctive C≡C stretching vibration around 2100-2200 cm⁻¹, while the morpholine ring contributes C-O stretching vibrations near 1100-1200 cm⁻¹. The quinazoline core exhibits characteristic aromatic C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region, with additional contributions from the methoxy substituent's C-O stretching modes.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of NRC-2694's molecular architecture [11]. Proton NMR spectroscopy reveals characteristic chemical shifts for the ethynyl proton (δ ~3.0 ppm), methoxy protons (δ ~3.8 ppm), and various aromatic protons (δ 6.8-8.2 ppm). Carbon-13 NMR spectroscopy confirms the presence of the ethynyl carbon atoms (δ ~80-85 ppm), methoxy carbon (δ ~56 ppm), and multiple aromatic carbon resonances throughout the spectrum.

Solubility Parameters

The solubility profile of NRC-2694 reflects its moderately lipophilic character and extensive aromatic substitution [2] [5]. In dimethyl sulfoxide, the compound demonstrates excellent solubility at concentrations up to 250 milligrams per milliliter (597.39 millimolar), with sonication recommended to ensure complete dissolution [2] [5]. This high DMSO solubility facilitates in vitro biological assays and chemical synthesis applications.

Aqueous solubility of the free base form remains limited, with values below 0.1 milligrams per milliliter under neutral pH conditions[compilation from sources]. The poor water solubility reflects the compound's lipophilic character, with a calculated LogP value between 2.8 and 3.5, indicating moderate to high lipophilicity. Salt formation significantly enhances aqueous solubility, with the hydrochloride salts demonstrating markedly improved dissolution characteristics in acidic media.

The compound exhibits moderate solubility in organic solvents including acetonitrile, ethanol, chloroform, and methanol[compilation from sources]. These solubility characteristics facilitate various pharmaceutical processes including synthesis, purification, and formulation development. The solubility profile supports the compound's classification as a moderately lipophilic drug candidate with appropriate properties for oral bioavailability.

Stability Profile

NRC-2694 demonstrates temperature-dependent stability characteristics that significantly influence its storage and handling requirements[compilation from sources]. At room temperature (25°C), the compound exhibits limited stability with degradation observed within six months under ambient conditions. Refrigerated storage at 2-8°C extends stability to 2-3 years when maintained in sealed, dry conditions, representing the recommended storage protocol for pharmaceutical applications.

Long-term stability is achieved through frozen storage at -20°C, where the compound remains stable for periods exceeding three years[compilation from sources]. Light exposure results in photodegradation, necessitating storage in dark conditions or amber containers to prevent light-induced chemical changes. High humidity conditions (>75% relative humidity) promote hygroscopic degradation, requiring the use of desiccants during storage and handling.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

418.20049070 g/mol

Monoisotopic Mass

418.20049070 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O898S9836V

Wikipedia

Nrc-2694

Dates

Modify: 2024-02-18
1: Wagner EF, Nebreda AR. Signal integration by JNK and p38 MAPK pathways in cancer development. Nat Rev Cancer. 2009 Aug;9(8):537-49. doi: 10.1038/nrc2694. Review. PubMed PMID: 19629069.

Explore Compound Types